molecular formula C13H16Cl2N2OS B4122940 N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide

N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide

Cat. No.: B4122940
M. Wt: 319.2 g/mol
InChI Key: LCEPJUAKQLLHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 2,3-dichlorophenyl group and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 2,3-dichloroaniline with 2,6-dimethylmorpholine in the presence of a suitable thiocarbonyl reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used thiocarbonyl reagents include thiophosgene or carbon disulfide, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis typically employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbothioamide moiety to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Another compound with a 2,3-dichlorophenyl group, but with different functional groups.

    N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide: A compound with a similar phenyl group but different structural features.

Uniqueness

N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide is unique due to its specific combination of a morpholine ring, dichlorophenyl group, and carbothioamide moiety

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2OS/c1-8-6-17(7-9(2)18-8)13(19)16-11-5-3-4-10(14)12(11)15/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPJUAKQLLHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide
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N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide
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N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide
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N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide
Reactant of Route 6
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N-(2,3-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide

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